2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S It is a derivative of benzene, featuring amino, methoxy, methyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methyl-2-methoxyaniline, followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino and methoxy groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the methoxy group.
2-Amino-5-methylbenzenesulfonamide: Similar structure but lacks the methoxy group.
2-Methoxy-5-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility, stability, and overall effectiveness in various applications.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-amino-5-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-5-3-6(9)8(14(10,11)12)4-7(5)13-2/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
KAUSZQBNQOOMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N)N |
Origin of Product |
United States |
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